

structure-activity relationship (SAR) studies of 1H-indole-2-carbohydrazide analogs

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Compound of Interest

Compound Name: **1H-indole-2-carbohydrazide**

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A comparative analysis of the structure-activity relationships (SAR) of **1H-indole-2-carbohydrazide** analogs reveals their significant potential as anticancer and antimicrobial agents. These compounds have been extensively studied, with modifications to the indole core, the carbohydrazide linker, and the terminal functionalities leading to a wide range of biological activities. This guide provides a comprehensive overview of the SAR, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of this promising class of therapeutic agents.

Anticancer Activity: Tubulin Polymerization Inhibition

A primary mechanism of anticancer action for many **1H-indole-2-carbohydrazide** derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Structure-Activity Relationship Summary:

- Substituents on the Indole Ring: Halogen substitution, particularly chloro or iodo at the 5-position of the indole ring, has been shown to enhance antiproliferative activity.[\[4\]](#)
- Phenyl Group at the 3-Position: The presence of a phenyl group at the 3-position of the indole is a common feature in active compounds.[\[1\]](#)[\[3\]](#)

- Carbohydrazide Linker Modification: The carbohydrazide moiety is crucial for activity. Modifications, such as the formation of Schiff bases with various aromatic aldehydes (e.g., furan, thiophene), have yielded highly potent compounds. For instance, furan-3-ylmethylen-3-phenyl-**1H-indole-2-carbohydrazide** (27a) was identified as a potent tubulin inhibitor.[3]
- Substituents on the Terminal Aromatic Ring:
 - Electron-withdrawing groups on a terminal furanyl ring did not generally improve anticancer effects.[1]
 - A methoxy group on a terminal thiophenyl ring has been reported to lead to potent anti-tubulin and antiproliferative effects.[1]
 - For N'-substituted phenyl derivatives, certain substitution patterns on the phenyl ring led to significant cytotoxicity.[4]

Quantitative Data for Anticancer Activity:

Compound	Modification	Cancer Cell Line	Activity (IC50/LC50/GI50)	Reference
6i	Thiophenyl derivative with methoxy at Y1 position	COLO 205 (colon)	LC50 = 71 nM	[1][2]
SK-MEL-5 (melanoma)	LC50 = 75 nM	[1][2]		
MDA-MB-435	LC50 = 259 nM	[1][2]		
6j	Thiophenyl derivative with methoxy at Y2 position	-	Strongest microtubule-destabilising effect	[1][2]
27a	furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide	A549	Potent tubulin polymerization inhibitor	[3]
27b	5-methoxy substitution on furan, bromine at R1	HepG2	IC50 = 0.34 μM	[3]
27d	Bromine at R1	A549	IC50 = 0.43 μM	[3]
26	Thiophenyl derivative	A549	IC50 = 0.19 μM	[3]
5a	N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide	Various	GI50 < 0.4 μM	[4]

6b	N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide	Various	GI50 < 0.4 μ M	[4]
6f, 6g	N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide	MCF-7	Significant cytotoxicity at nM level	[4]
12A	5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative	Various cancer cell lines	High pan-cytotoxicity	[5]
4e	N-benzyl-1H-indole-2-carbohydrazide derivative	MCF-7, A549, HCT	Average IC50 of 2 μ M	[6]

Experimental Protocols:

Antiproliferative Activity Assay (MTT Assay):[6]

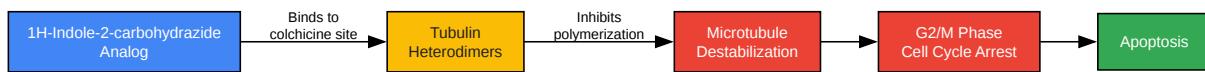
- Cancer cell lines (e.g., MCF-7, A549, HCT) are seeded in 96-well plates and incubated.
- Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Tubulin Polymerization Inhibition Assay:[3][4]

- Tubulin is purified from a suitable source (e.g., bovine brain).
- Tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.
- Polymerization is initiated by raising the temperature (e.g., to 37°C).
- The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.
- The IC₅₀ value, the concentration of the compound that inhibits 50% of tubulin polymerization, is determined.

Proposed Anticancer Mechanism of Action



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Caption: Proposed mechanism of anticancer activity for **1H-indole-2-carbohydrazide** analogs.

Antimicrobial Activity

Certain **1H-indole-2-carbohydrazide** derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. The SAR for antimicrobial activity often differs from that for anticancer activity.

Structure-Activity Relationship Summary:

- Schiff Base Formation: The formation of Schiff bases with moieties like 2-hydroxynaphthalene has been a successful strategy to develop potent antimicrobial agents. [7]
- Substituents on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly influence the antimicrobial spectrum and potency.[7]

Quantitative Data for Antimicrobial Activity:

Compound	Modification	Microorganism	Activity (MIC in $\mu\text{g/mL}$)	Reference
3a, 3b	3,5-disubstituted-N'-(2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazides	Various bacteria and fungi	1.56–6.25	[7]
4e	Derivative of the above	Various bacteria and fungi	1.56–6.25	[7]
5a, 5b, 5c, 5e	Derivatives of the above	Various bacteria and fungi	1.56–6.25	[7]

Experimental Protocols:

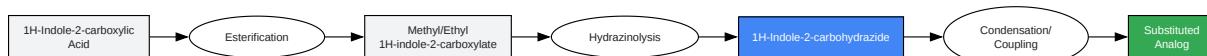
Minimum Inhibitory Concentration (MIC) Determination:[7]

- Bacterial and fungal strains are cultured in appropriate growth media.
- The test compounds are serially diluted in the growth medium in microtiter plates.
- A standardized inoculum of the microorganism is added to each well.
- The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Synthetic Workflow

The synthesis of **1H-indole-2-carbohydrazide** analogs typically follows a common pathway, which can be adapted to introduce various substituents.



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Caption: General synthetic workflow for **1H-indole-2-carbohydrazide** analogs.

Other Biological Activities

While anticancer and antimicrobial activities are the most extensively studied, some **1H-indole-2-carbohydrazide** analogs have been investigated for other therapeutic applications.

- CB1 Receptor Allosteric Modulators: A series of substituted 1H-indole-2-carboxamides (a closely related class) were evaluated as allosteric modulators of the cannabinoid 1 (CB1) receptor. Structure-activity studies revealed that potency was enhanced by a diethylamino group on a terminal phenyl ring, a chloro or fluoro group at the C5 position of the indole, and small alkyl groups at the C3 position.[8][9]
- α -Glucosidase Inhibitors: Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives have been synthesized and shown to be potent α -glucosidase inhibitors, suggesting potential applications in the management of diabetes.[10]

This comparative guide highlights the versatility of the **1H-indole-2-carbohydrazide** scaffold in medicinal chemistry. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic profiles. Further exploration of the diverse substitution patterns and biological targets is warranted to fully exploit the potential of this promising class of compounds.

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